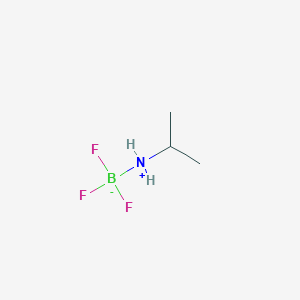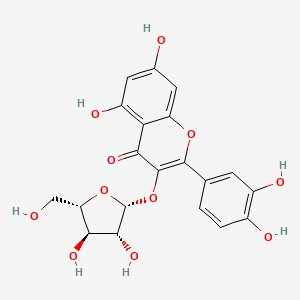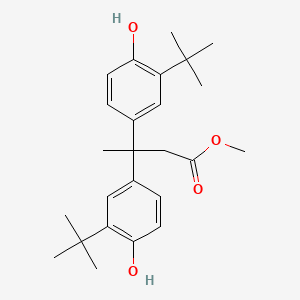
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and synthetic lubricants. The compound’s structure features two tert-butyl groups and two hydroxyphenyl groups, which contribute to its stability and effectiveness as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester typically involves the esterification of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of synthetic lubricants and other industrial products.
Mécanisme D'action
The antioxidant activity of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is primarily due to its ability to donate hydrogen atoms from its hydroxy groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups enhance the stability of the compound, making it more effective as an antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid methyl ester
- Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
Uniqueness
Compared to similar compounds, 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester offers a unique combination of stability and antioxidant activity. Its structure allows for effective stabilization of polymers and other materials, making it a valuable additive in various industrial applications .
Propriétés
Formule moléculaire |
C25H34O4 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C25H34O4/c1-23(2,3)18-13-16(9-11-20(18)26)25(7,15-22(28)29-8)17-10-12-21(27)19(14-17)24(4,5)6/h9-14,26-27H,15H2,1-8H3 |
Clé InChI |
WNGNZJBTTHXKRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OC)C2=CC(=C(C=C2)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


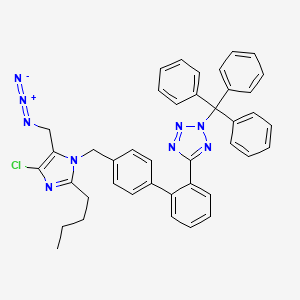

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
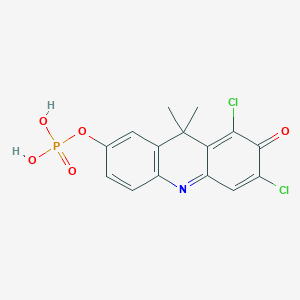
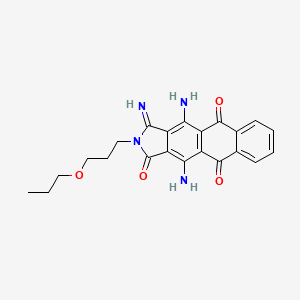
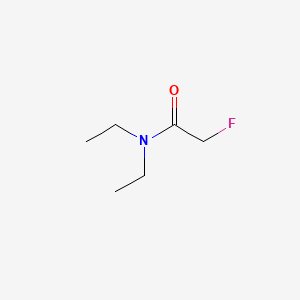

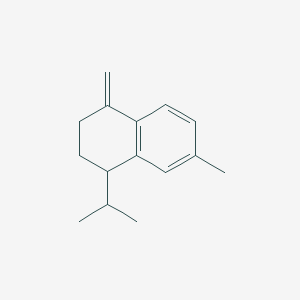
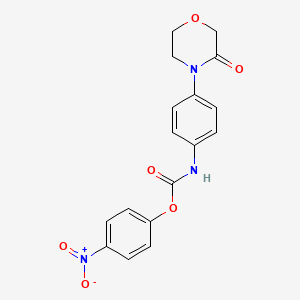
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
